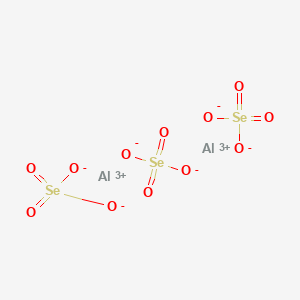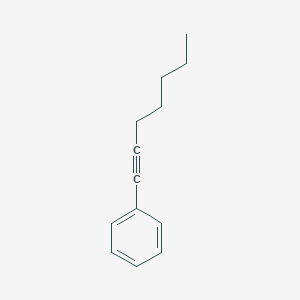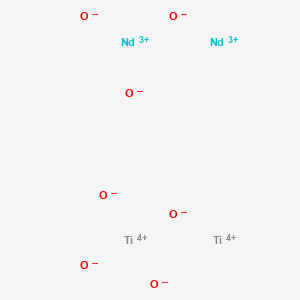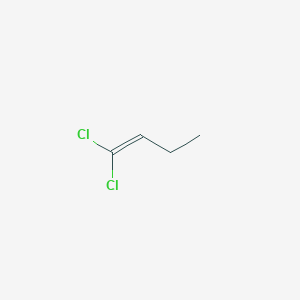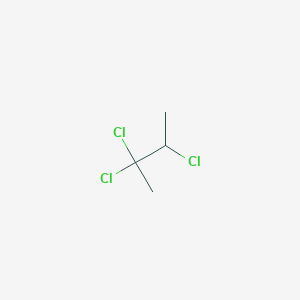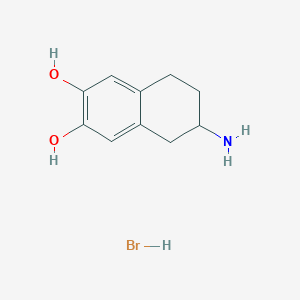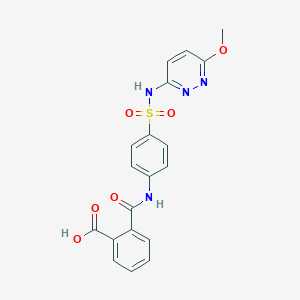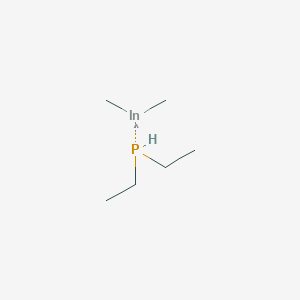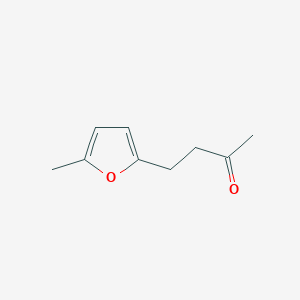
4-(5-Methyl-2-furyl)-2-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Methyl-2-furyl)-2-butanone, also known as furaneol, is a naturally occurring organic compound that is widely used in the food and fragrance industries. This compound is responsible for the sweet, caramel-like aroma and flavor of various fruits, including strawberries, pineapples, and tomatoes. In recent years, furaneol has gained considerable attention from the scientific community due to its potential health benefits and therapeutic applications.
Scientific Research Applications
Chemical Synthesis and Catalysis
4-(5-Methyl-2-furyl)-2-butanone plays a role in the synthesis and characterization of complex chemical compounds. For instance, its derivatives are used in the preparation of metallocene systems, such as bis[2-(2-furyl)indenyl]zirconium dichloride, which are significant in the field of organometallic chemistry and catalysis. These compounds have been demonstrated to produce elastomeric polypropylene when used as Ziegler-Natta catalysts (Dreier et al., 2001).
Organic Chemistry Reactions
In organic chemistry, 4-(5-Methyl-2-furyl)-2-butanone is involved in various reactions. For example, it has been observed to react with α,β-unsaturated aldehydes and ketones in an acid medium, forming complex organic structures (Glukhovtsev & Zakharova, 1964). This illustrates its role in facilitating specific organic reactions and forming new chemical entities.
Biomass Conversion Studies
Research has also focused on the application of 4-(5-Methyl-2-furyl)-2-butanone in biomass conversion. For example, its behavior under catalytic conditions for the ring opening of biomass-derived furans has been studied. This research is crucial for understanding the transformation of biomass into useful chemical products and exploring renewable energy sources (Waidmann et al., 2013).
Food Chemistry and Flavoring
In the realm of food chemistry, derivatives of 4-(5-Methyl-2-furyl)-2-butanone have been identified in meat flavorings. These compounds are important for understanding the flavor profiles of various foods and enhancing the sensory qualities of food products (Ruther & Baltes, 1994).
Maillard Reaction and Health Effects
Another area of research is the Maillard reaction products, where 4-(5-Methyl-2-furyl)-2-butanone derivatives have been studied for their effects on human tumor cells. This research provides insights into the potential health implications of consuming foods containing Maillard reaction products (Marko et al., 2003).
properties
CAS RN |
13679-56-6 |
|---|---|
Product Name |
4-(5-Methyl-2-furyl)-2-butanone |
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-(5-methylfuran-2-yl)butan-2-one |
InChI |
InChI=1S/C9H12O2/c1-7(10)3-5-9-6-4-8(2)11-9/h4,6H,3,5H2,1-2H3 |
InChI Key |
CWKYCXPGVIFXOH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)CCC(=O)C |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




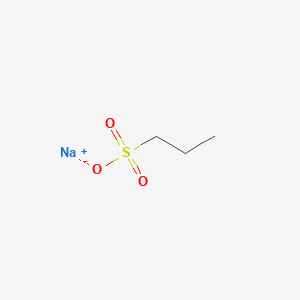

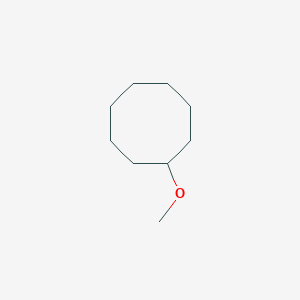
![1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrole-2,5-dione](/img/structure/B78554.png)
